Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzene ring substituted with dimethyl ester groups and a trichlorophenoxyacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate typically involves multiple steps. One common method starts with the preparation of 2,4,5-trichlorophenoxyacetic acid, which is then reacted with an appropriate amine to form the corresponding amide. This intermediate is further reacted with dimethyl isophthalate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its commercial viability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate
Uniqueness
What sets Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate apart is its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3NO6/c1-26-17(24)9-3-10(18(25)27-2)5-11(4-9)22-16(23)8-28-15-7-13(20)12(19)6-14(15)21/h3-7H,8H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIROWWPDFPYLEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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